molecular formula C18H9N3O B1665191 Ascididemin CAS No. 114622-04-7

Ascididemin

Cat. No. B1665191
M. Wt: 283.3 g/mol
InChI Key: BTAIBIXHXSXUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ascididemin can be viewed as a fused phenanthroline with quinoline;  from the Mediterranean ascidian Cystodytes dellechiajei.

Scientific Research Applications

Inhibition of Topoisomerase II and Induction of Apoptosis in Leukemia Cells

Ascididemin exhibits notable cytotoxic activities against tumor cells. It stimulates DNA cleavage by topoisomerase II, a crucial enzyme involved in DNA replication and cell division. This activity leads to apoptosis, especially in leukemia cells. Interestingly, Ascididemin acts as a conventional topoisomerase II poison, significantly promoting DNA cleavage at specific sites. This property is crucial for its potent inducer effect on apoptosis in leukemia cells, as demonstrated through cell cycle analysis and cleavage experiments with poly(ADP-ribose) polymerase (PARP) (Dassonneville et al., 2000).

DNA Cleavage Mechanism

Ascididemin is identified as a thiol-dependent DNA cleaving agent. It was previously believed to target DNA and topoisomerase II, but recent findings provide direct evidence of its ability to cause DNA cleavage under physiological conditions. This mechanism of action is significant in understanding the cytotoxic potential of Ascididemin (Matsumoto et al., 2000).

Mechanism of Induced Cytotoxicity

Ascididemin, along with certain synthetic analogues, has the unique ability to cleave DNA in the absence of topoisomerase I or II. This activity is facilitated by the generation of reactive oxygen species (ROS), which play a critical role in its cytotoxic mechanism. This finding implicates that the cytotoxicity of Ascididemin may largely be attributed to the oxidative stress it induces in cells (Matsumoto et al., 2003).

Interaction with G-quadruplexes and Telomerase Inhibition

Ascididemin and its analogues, such as Meridine, exhibit a significant preference for quadruplexes over duplexes or single-stranded DNA structures. This property is crucial for their role as telomerase inhibitors, a key aspect in antitumor activities. Their interaction with DNA structures, especially quadruplexes, makes them strong candidates for cancer therapy (Guittat et al., 2005).

Structural Requirements for Biological Activity

The structural elements of Ascididemin play a pivotal role in its biological activities, including enzyme inhibition and cytotoxicity. Specific structural features like N-8 in ring A and a completed ring E are essential for its activity. This information is valuable for designing effective derivatives with potential therapeutic applications (Lindsay et al., 1995).

properties

CAS RN

114622-04-7

Product Name

Ascididemin

Molecular Formula

C18H9N3O

Molecular Weight

283.3 g/mol

IUPAC Name

2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1,3,5,7,9(21),10,12,14(19),15,17-decaen-20-one

InChI

InChI=1S/C18H9N3O/c22-18-12-5-3-8-19-15(12)16-14-11(7-9-20-16)10-4-1-2-6-13(10)21-17(14)18/h1-9H

InChI Key

BTAIBIXHXSXUFN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C=CC=N5)C(=O)C4=N2

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C=CC=N5)C(=O)C4=N2

Appearance

Solid powder

Other CAS RN

114622-04-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ascididemin;  Leptoclinidinone;  NSC 675670;  NSC-675670;  NSC675670;  CRL 8274;  CRL-8274;  CRL8274.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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